4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-3-30-21-7-4-18(5-8-21)24(28)25-17-23(27-12-14-29-15-13-27)19-6-9-22-20(16-19)10-11-26(22)2/h4-9,16,23H,3,10-15,17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYZUYSFOYRANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Ethoxy Group:
Indolinyl Group Attachment: The indolinyl group is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate electrophile.
Morpholinoethyl Group Addition: The morpholinoethyl group is added through a nucleophilic substitution reaction, where the morpholine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholinoethyl Benzamide Derivatives
2,4-Dichloro-N-(2-Morpholinoethyl)Benzamide
- Structure : Differs by substituting the ethoxy group with dichloro and lacking the indolinyl moiety.
- Applications : Used in microfluidic colorimetric detection systems, achieving 72% yield on silk threads .
7-Methoxy-1-(2-Morpholinoethyl)-N-1,3,3-2-yl)-1H-Indole-3-Carboxamide (UR-12)
- Structure: Shares the morpholinoethyl and indole groups but replaces benzamide with an indole-3-carboxamide scaffold.
- Key Distinction: The indole-3-carboxamide core in UR-12 likely interacts with cannabinoid receptors, whereas the benzamide core in the target compound may target different pathways (e.g., kinase inhibition).
Methoxy-Substituted Benzamides
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
- Structure: Contains a dimethoxyphenethylamine side chain instead of the morpholinoethyl-indolinyl group.
- Synthesis : Achieved 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction .
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-D)
- Structure : Features a hydroxybenzamide core and methoxyphenethylamine side chain.
- Synthesis : Lower yield (34%) due to steric hindrance from the hydroxyl group .
- Key Distinction : The hydroxyl group in Rip-D may facilitate hydrogen bonding with biological targets, whereas the ethoxy group in the target compound could reduce metabolic degradation.
Pharmacologically Active Benzamides
N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide (Etobenzanid)
- Structure : Ethoxymethoxybenzamide core with dichlorophenyl substitution.
- Application : Registered as a pesticide, highlighting benzamides’ versatility beyond pharmaceuticals .
- Key Distinction: The dichlorophenyl group in etobenzanid enhances pesticidal activity, while the indolinyl-morpholinoethyl groups in the target compound suggest CNS-targeted bioactivity.
Biological Activity
4-Ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a compound with potential therapeutic applications, particularly in the fields of oncology and metabolic disorders. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.44 g/mol. The compound features a benzamide core modified with an ethoxy group and a morpholinoethyl side chain, contributing to its biological activity.
Research indicates that this compound may act on multiple biological pathways, including:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Similar compounds have shown effectiveness in inhibiting PTP1B, which plays a crucial role in insulin signaling and glucose metabolism. Inhibiting PTP1B can enhance insulin sensitivity, making it a target for type 2 diabetes therapy .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines. The presence of the indoline moiety is believed to contribute to its anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Diabetes Management : A study demonstrated that a closely related compound enhanced insulin-stimulated glucose uptake in adipocytes without significant cytotoxicity. This suggests potential for managing type 2 diabetes through PTP1B inhibition .
- Cancer Cell Lines : In vitro studies on breast cancer cell lines showed that compounds with similar structures induced apoptosis and inhibited proliferation. These findings support the hypothesis that the indoline structure may enhance anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step reactions, starting with benzoylation of the indoline-morpholine intermediate. Key steps include coupling the ethoxybenzamide moiety via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt). Optimization focuses on solvent selection (e.g., DMF or dichloromethane), temperature control (0–25°C), and catalytic efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Standard characterization includes:
- HPLC-MS : To confirm molecular weight (MW: 423.557 g/mol) and assess purity.
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at C4, morpholinoethyl linkage).
- Elemental analysis : To validate empirical formula (C₂₅H₃₃N₃O₃).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Initial screens should focus on kinase inhibition (e.g., PI3K/AKT/mTOR pathways) using cell-free enzymatic assays. Cell viability assays (MTT or resazurin-based) in cancer lines (e.g., MCF-7, A549) can identify antiproliferative effects. Dose-response curves (1–100 µM) and IC₅₀ calculations are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across similar benzamide derivatives?
- Contradictions often arise from variations in assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines like the FDA Bioanalytical Method Validation . Cross-validate findings with orthogonal assays (e.g., Western blotting for target protein expression) and meta-analysis of published SAR data .
Q. What computational strategies are effective for predicting target interactions and optimizing selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR, VEGFR).
- MD simulations : Assess binding stability (50–100 ns trajectories) and free energy calculations (MM-GBSA).
- Pharmacophore modeling : Identify critical substituents (e.g., ethoxy group’s role in hydrophobic interactions) .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Conduct stability studies in PBS (pH 7.4) and cell culture media (37°C, 5% CO₂) over 24–72 hours. Monitor degradation via LC-MS and adjust dosing intervals accordingly. For in vivo studies, consider prodrug derivatization of the morpholinoethyl group to enhance bioavailability .
Q. What strategies validate the environmental impact of this compound in ecotoxicological studies?
- Follow OECD Test Guidelines 201/202 for aquatic toxicity (e.g., Daphnia magna LC₅₀). Assess biodegradability via modified Sturm test and bioaccumulation potential using logP values (predicted logP: ~3.2). Cross-reference with analogous compounds’ environmental fate data .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
